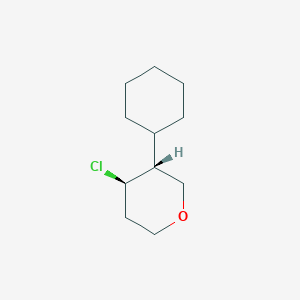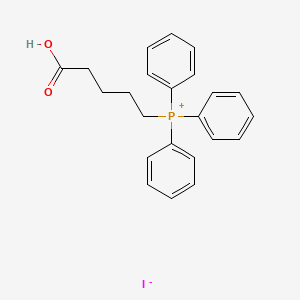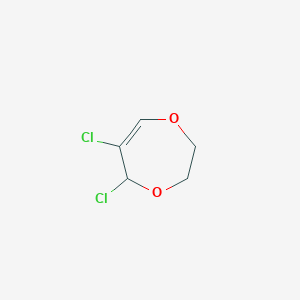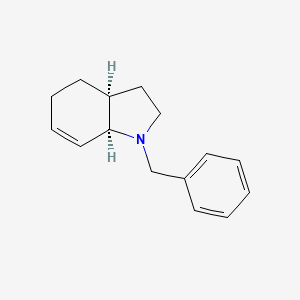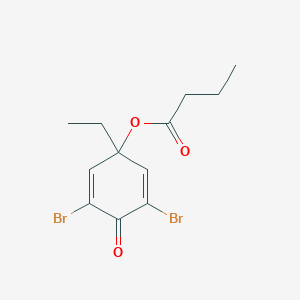
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexadienone core with bromine atoms at positions 3 and 5, an ethyl group at position 1, and a butanoate ester group. Its distinct structure makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate typically involves the bromination of a suitable precursor, followed by esterification. One common method starts with the bromination of 1-ethyl-4-oxocyclohexa-2,5-dien-1-one using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. The resulting dibromo compound is then subjected to esterification with butanoic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the functional groups.
Ester Hydrolysis: The butanoate ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.
科学的研究の応用
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate involves its interaction with molecular targets and pathways within biological systems The bromine atoms and the ester group play crucial roles in its reactivity and interactions The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes
類似化合物との比較
Similar Compounds
3,5-Dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetic acid: Similar structure but with a hydroxy group and acetic acid ester.
3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate: Similar structure but with a methyl group and acetate ester.
Uniqueness
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and butanoate ester groups differentiate it from similar compounds, potentially leading to different reactivity and applications.
特性
CAS番号 |
61306-03-4 |
|---|---|
分子式 |
C12H14Br2O3 |
分子量 |
366.05 g/mol |
IUPAC名 |
(3,5-dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) butanoate |
InChI |
InChI=1S/C12H14Br2O3/c1-3-5-10(15)17-12(4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3 |
InChIキー |
QMRLAYVJLHWFTQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
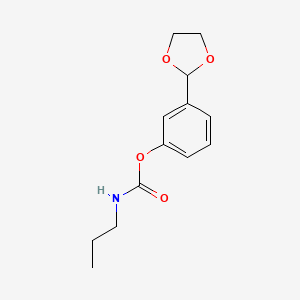

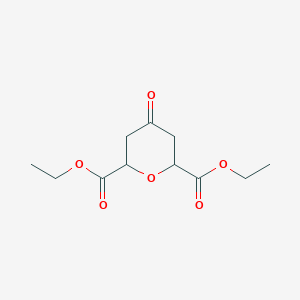
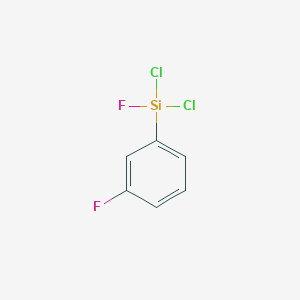
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)
